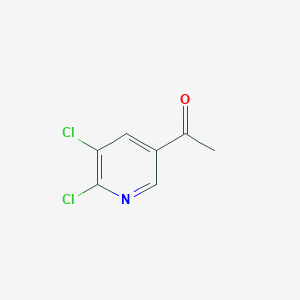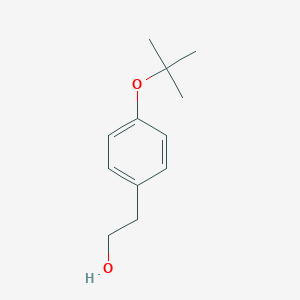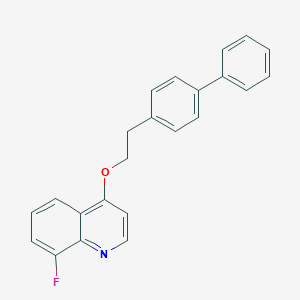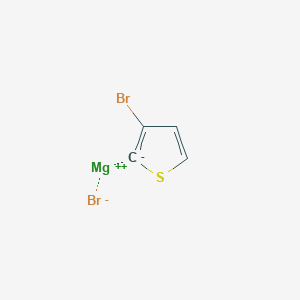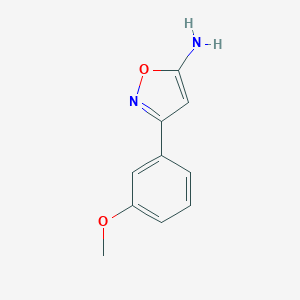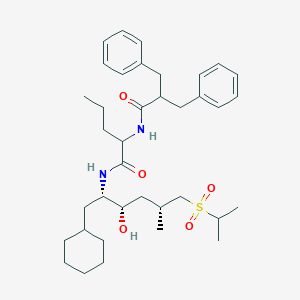
1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as protease inhibitors, which are used to treat a variety of diseases such as HIV, hepatitis C, and cancer.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane involves its ability to inhibit the activity of proteases. Proteases are enzymes that are responsible for the cleavage of proteins into smaller peptides and amino acids. By inhibiting the activity of proteases, this compound prevents the replication and spread of viruses such as HIV and hepatitis C. Additionally, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane are primarily related to its ability to inhibit the activity of proteases. By inhibiting the activity of proteases, this compound prevents the replication and spread of viruses such as HIV and hepatitis C. Additionally, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane in lab experiments include its potent inhibitory activity against proteases and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential therapeutic applications in the treatment of other diseases such as cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound.
Synthesemethoden
The synthesis of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane is a complex process that involves several steps. The first step involves the protection of the L-norvaline amino group with a benzyl group. The second step involves the coupling of the protected L-norvaline with the protected amino acid, which is dibenzylacetic acid. The third step involves the deprotection of the benzyl group to obtain the protected peptide. The fourth step involves the coupling of the protected peptide with the protected sulfonyl chloride. The final step involves the deprotection of the remaining protecting groups to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against the proteases of HIV, hepatitis C, and cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
Eigenschaften
CAS-Nummer |
117760-71-1 |
|---|---|
Produktname |
1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane |
Molekularformel |
C37H56N2O5S |
Molekulargewicht |
640.9 g/mol |
IUPAC-Name |
2-[(2-benzyl-3-phenylpropanoyl)amino]-N-[(2S,3S,5R)-1-cyclohexyl-3-hydroxy-5-methyl-6-propan-2-ylsulfonylhexan-2-yl]pentanamide |
InChI |
InChI=1S/C37H56N2O5S/c1-5-15-33(38-36(41)32(23-29-16-9-6-10-17-29)24-30-18-11-7-12-19-30)37(42)39-34(25-31-20-13-8-14-21-31)35(40)22-28(4)26-45(43,44)27(2)3/h6-7,9-12,16-19,27-28,31-35,40H,5,8,13-15,20-26H2,1-4H3,(H,38,41)(H,39,42)/t28-,33?,34+,35+/m1/s1 |
InChI-Schlüssel |
NVRDSEWNJXFSGD-UMZFBTNNSA-N |
Isomerische SMILES |
CCCC(C(=O)N[C@@H](CC1CCCCC1)[C@H](C[C@@H](C)CS(=O)(=O)C(C)C)O)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES |
CCCC(C(=O)NC(CC1CCCCC1)C(CC(C)CS(=O)(=O)C(C)C)O)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
CCCC(C(=O)NC(CC1CCCCC1)C(CC(C)CS(=O)(=O)C(C)C)O)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Synonyme |
1-cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane Benzenepropanamide, N-(1-(((1-(cyclohexylmethyl)-2-hydroxy-4-methyl-5-((1-methylethyl)sulfonyl)pentyl)amino)carbonyl)butyl)-alpha-(phenylmethyl)-, (1S-(1R*(R*),2R*,4S*))- H 218-54 H-218-54 H21854 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



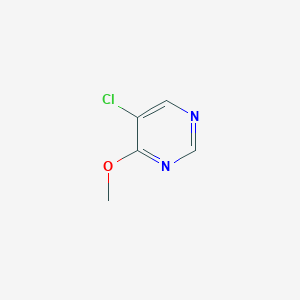
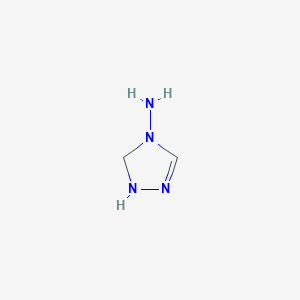
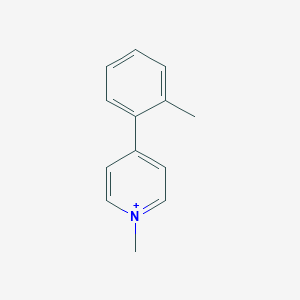
![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)
![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)


![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)
